5-[4-(tert-Butyl)phenyl]benzofuran
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Overview
Description
5-[4-(tert-Butyl)phenyl]benzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The tert-butyl group attached to the phenyl ring enhances the compound’s stability and lipophilicity, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(tert-Butyl)phenyl]benzofuran typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
5-[4-(tert-Butyl)phenyl]benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofurans .
Scientific Research Applications
5-[4-(tert-Butyl)phenyl]benzofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s stability and lipophilicity make it useful in studying membrane interactions and protein binding.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-[4-(tert-Butyl)phenyl]benzofuran exerts its effects involves interactions with various molecular targets. The tert-butyl group enhances its ability to penetrate cell membranes, allowing it to interact with intracellular proteins and enzymes. These interactions can modulate signaling pathways and affect cellular functions .
Comparison with Similar Compounds
Similar Compounds
5,7-Di-tert-butyl-3-phenylbenzofuran: Similar in structure but with additional tert-butyl groups, enhancing its stability and lipophilicity.
5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate: Contains a benzoxazole ring, offering different chemical properties and reactivity.
Uniqueness
5-[4-(tert-Butyl)phenyl]benzofuran is unique due to its specific substitution pattern, which provides a balance of stability, reactivity, and lipophilicity. This makes it particularly useful in applications requiring membrane penetration and interaction with intracellular targets .
Properties
Molecular Formula |
C18H18O |
---|---|
Molecular Weight |
250.3 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-1-benzofuran |
InChI |
InChI=1S/C18H18O/c1-18(2,3)16-7-4-13(5-8-16)14-6-9-17-15(12-14)10-11-19-17/h4-12H,1-3H3 |
InChI Key |
AOEXJRXUHQUKTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)OC=C3 |
Origin of Product |
United States |
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